The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide is a complex organic molecule primarily used in scientific research. Its molecular formula is , with a molecular weight of approximately 459.94 g/mol. The compound is characterized by its unique structural features, including a thieno[3,2-d]pyrimidine moiety and a chlorophenyl acetamide group, which contribute to its potential biological activities.
This compound falls under the category of heterocyclic compounds, specifically thieno-pyrimidines, which are known for their diverse biological activities. It has been documented in various chemical databases such as PubChem and BenchChem, indicating its relevance in medicinal chemistry and drug development .
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide typically involves multi-step synthetic pathways that include:
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide can be represented using various chemical notations:
InChI=1S/C21H15ClFN3O2S2/c22-15-10-14(6-7-16(15)23)24-18(27)12-30-21-25-17-8-9-29-19(17)20(28)26(21)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,24,27)
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl
The structure features multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound is expected to participate in various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound's properties to enhance its efficacy in biological applications .
The mechanism of action for 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide is not fully elucidated but is hypothesized to involve:
Data from preliminary studies suggest that such compounds exhibit promising activities against certain cancer cell lines and may possess anti-inflammatory properties .
The physical properties of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide include:
Chemical properties include:
These properties are essential for determining the handling requirements and potential applications in research settings .
The compound has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: